molecular formula C24H33FO5 B042999 11-Deoxyflurandrenolone CAS No. 1526-01-8

11-Deoxyflurandrenolone

Cat. No.: B042999
CAS No.: 1526-01-8
M. Wt: 420.5 g/mol
InChI Key: DQXQPCJFQLIAJD-WKDBRJKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxyflurandrenolone is a synthetic corticosteroid with the molecular formula C24H33FO5. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids but lacks the 11-hydroxy group, which differentiates it from its analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyflurandrenolone typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and acetonide formation. Key reagents used in the synthesis include fluorinating agents, such as diethylaminosulfur trifluoride, and protective groups like acetonides to shield reactive hydroxyl groups during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques like chromatography and crystallization to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 11-Deoxyflurandrenolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to secondary alcohols.

    Substitution: Halogenation or alkylation at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate or Jones reagent.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the parent compound, which can exhibit different pharmacological properties.

Scientific Research Applications

11-Deoxyflurandrenolone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new corticosteroid drugs and formulations.

Mechanism of Action

The mechanism of action of 11-Deoxyflurandrenolone involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a conformational change, allowing the receptor-ligand complex to translocate to the nucleus. Once in the nucleus, it interacts with glucocorticoid response elements on DNA, modulating the transcription of target genes involved in inflammatory and immune responses.

Comparison with Similar Compounds

  • Fluocinolone acetonide
  • Triamcinolone acetonide
  • Betamethasone

Comparison: 11-Deoxyflurandrenolone is unique due to its lack of the 11-hydroxy group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs, it may exhibit different potency, duration of action, and side effect profiles, making it a valuable compound for specific therapeutic applications.

Properties

IUPAC Name

(1R,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h9,14-16,18,20,26H,5-8,10-12H2,1-4H3/t14-,15+,16+,18+,20-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXQPCJFQLIAJD-WKDBRJKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4CCC3(C2(O1)C(=O)CO)C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934554
Record name 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526-01-8
Record name Pregn-4-ene-3,20-dione, 6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1526-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Deoxyflurandrenolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-α-fluoro-21-hydroxy-16-α,17-α-isopropylidenedioxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-DEOXYFLURANDRENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449HF17M9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.